molecular formula C19H16F3N3O2 B2782793 Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 941482-73-1

Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2782793
CAS No.: 941482-73-1
M. Wt: 375.351
InChI Key: PFZAJHXZNGZTJL-UHFFFAOYSA-N
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Description

“Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of cyclopentanone with ethylenediamine under acidic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced by reacting the piperazine intermediate with 4-(chloromethyl)benzoic acid in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially forming hydroxyl derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the piperazine ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, “Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Benzamides are known for their roles as antipsychotics, antiemetics, and anti-inflammatory agents. This compound may exhibit similar activities or serve as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” would depend on its specific biological target. Generally, benzamides can interact with various receptors, enzymes, or ion channels. The piperazine ring may facilitate binding to specific protein targets, while the benzamide moiety could modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
  • N-(tert-butyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
  • N-(tert-butyl)-4-[(4-ethylpiperazin-1-yl)methyl]benzamide

Uniqueness

“Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is unique due to the presence of the cyclopentyl-substituted piperazine ring, which may confer distinct steric and electronic properties. This structural feature could influence its binding affinity and selectivity for biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-3-27-18(26)15-10-23-17-14(8-7-11(2)24-17)16(15)25-13-6-4-5-12(9-13)19(20,21)22/h4-10H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZAJHXZNGZTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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